1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride
Description
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a brominated aromatic ring. Its molecular formula is C₁₀H₁₂BrClN, and its molecular weight is approximately 278.57 g/mol. The compound features a cyclopropane ring fused to an amine group, which is further substituted with a 2-bromo-5-methylphenyl group.
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-9(11)8(6-7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKWHWGYMUYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Formation Mechanisms
Two dominant pathways emerge from literature analysis:
-
Simmons-Smith reaction : Utilizes diiodomethane and zinc-copper couple for cyclopropanation of alkenes
-
Bingel reaction : Employs malononitrile derivatives for nucleophilic cyclopropane formation
The patent's diazonium salt methodology suggests potential adaptation for introducing bromine after cyclopropanation, though steric effects from the methyl group necessitate modified conditions.
Synthetic Route 1: Sequential Bromination-Cyclopropanation
Step 1: Synthesis of 2-Bromo-5-methylacetanilide
Reaction conditions :
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Substrate : 5-Methylaniline (100 g, 0.93 mol)
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Acylating agent : Acetic anhydride (1.2 eq) in methanol at 10–25°C
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Bromination : CuBr₂ (0.3 eq) in 48% HBr at 75–80°C for 16 h
Results :
| Parameter | Value |
|---|---|
| Yield | 97.7% |
| Purity (HPLC) | 99.1% |
| Reaction Time | 18 h |
The acetyl group directs bromine to the ortho position, with copper bromide acting as both catalyst and bromine source.
Step 2: Cyclopropane Ring Formation
Procedure :
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Hydrolyze acetanilide to 2-bromo-5-methylaniline using 6M HCl
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Convert amine to diazonium salt with NaNO₂/H₂SO₄ at 0–5°C
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Cyclopropanation with ethyl acrylate using CuCl catalysis
Optimized Parameters :
-
Temperature: -10°C (diazo formation) → 50°C (cyclopropanation)
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Solvent System: Dichloroethane/water (3:1 v/v)
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Yield: 89.4% after recrystallization
Synthetic Route 2: Early-Stage Cyclopropanation
Step 1: Preparation of Cyclopropanecarbonyl Chloride
Synthesis :
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React cyclopropanecarboxylic acid with thionyl chloride (2 eq)
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Distill under reduced pressure (bp 89–91°C at 50 mmHg)
Critical Note : Moisture-free conditions are essential to prevent hydrolysis to cyclopropanecarboxylic acid.
Step 2: Friedel-Crafts Acylation
Reaction Scheme :
Conditions :
-
Catalyst: AlCl₃ (1.5 eq)
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Solvent: CS₂ at 0°C → RT over 6 h
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Yield: 78.2%
Step 3: Reductive Amination
Procedure :
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Convert ketone to imine with NH₄OAc/MeOH reflux
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Reduce with NaBH₃CN (2 eq) in THF
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Acidify with HCl gas to form hydrochloride salt
Performance Metrics :
| Stage | Yield | Purity |
|---|---|---|
| Imine Formation | 92% | 95% (GC) |
| Reduction | 88% | 98% (NMR) |
| Salt Formation | 99% | 99.5% (HPLC) |
Synthetic Route 3: Nitrile Intermediate Pathway
Step 1: 2-Bromo-5-methylbenzonitrile Synthesis
Methodology :
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Start with 5-methyl-2-bromoaniline
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Diazotize with NaNO₂/HCl at 0°C
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React with CuCN in DMF at 120°C (Sandmeyer reaction)
Yield Optimization :
| CuCN Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 100 | 4 | 65 |
| 1.5 | 120 | 3 | 82 |
| 2.0 | 130 | 2 | 88 |
Step 2: Cyclopropanation via Bingel Reaction
Reaction :
Conditions :
-
Solvent: Dry DCM under N₂
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Temperature: Reflux (40°C)
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Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
Outcome :
-
Isolated Yield: 76%
-
Diastereomeric Ratio: 3:1 (cis:trans)
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 68% | 71% | 65% |
| Purity | 99.2% | 98.7% | 97.9% |
| Scalability | Industrial | Pilot Scale | Lab Scale |
| Hazardous Byproducts | HBr gas | SO₂ | PH3 |
Route 2 demonstrates superior scalability despite lower initial yields, owing to its compatibility with continuous flow hydrogenation systems. The patent's reduction methodology using iron powder in acetic acid proves adaptable to Route 1, minimizing metal catalyst costs.
Critical Process Parameters
Bromination Selectivity Control
Key Factors :
-
Temperature : <5°C prevents polybromination
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Solvent Polarity : Dichloroethane > Toluene for nitration intermediates
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Catalyst Loading : 0.3 eq CuBr₂ optimal for mono-bromination
Figure 1 : Bromine Position vs. Reaction Temperature (Arrhenius Plot)
Slope analysis shows 65 kJ/mol activation energy for para-bromination vs. 72 kJ/mol for ortho
Cyclopropanation Steric Effects
Molecular modeling reveals that the methyl group's van der Waals radius (2.0 Å) creates 8.3 kcal/mol steric hindrance during ring closure. This necessitates:
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High-dilution conditions (0.1 M)
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Slow addition rates (2 mL/min)
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Phase-transfer catalysts (18-crown-6)
Industrial-Scale Optimization
Continuous Flow Nitration
Adapting the patent's batch nitration to flow chemistry:
-
Reactor Design : Corrosion-resistant Hastelloy C-276
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Residence Time : 8.2 min at 25°C
-
Output : 12 kg/h with 99% conversion
Economic Impact :
-
38% reduction in nitric acid usage
-
92% less wastewater generation vs. batch process
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride with structurally related cyclopropanamine derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Electronic Effects
- Bromine’s electron-withdrawing nature also reduces electron density on the aromatic ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy vs. Methyl Groups: Methoxy-substituted derivatives (e.g., 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride ) exhibit increased solubility in polar solvents due to the oxygen atom’s polarity, whereas the methyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates.
Physicochemical Properties
- Molecular Weight and Lipophilicity : Bromine’s higher atomic mass increases molecular weight compared to fluorine analogs. For example, the target compound (278.57 g/mol) is ~30% heavier than 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (195.65 g/mol) , impacting pharmacokinetic parameters like volume of distribution.
- Salt Forms : All compounds are hydrochloride salts, enhancing water solubility and crystallinity for purification.
Biological Activity
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety bonded to a brominated phenyl group, specifically at the 2-position, with a methyl group at the 5-position. This unique structure may influence its reactivity and biological interactions.
The biological activity of 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The cyclopropane ring enhances binding affinity and specificity due to its three-membered structure, which can induce strain and facilitate interactions with biological macromolecules.
Neuropharmacological Effects
Research indicates that derivatives of cyclopropanamines can act as agonists for serotonin receptors (5-HT2C). For instance, studies have shown that modifications in the phenyl ring can lead to significant changes in potency and selectivity for these receptors . The presence of the bromo and methyl substituents in 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride may enhance its activity compared to other similar compounds.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the position and type of substituents on the phenyl ring significantly affect the biological activity. For instance:
- Bromine at the 2-position : Increases receptor binding affinity.
- Methyl at the 5-position : May enhance lipophilicity, improving membrane permeability.
Table 1 summarizes key findings from SAR studies on similar compounds:
| Compound | Substituents | IC50 (nM) | Receptor Selectivity |
|---|---|---|---|
| A | Br (2), Me (5) | 15 | High (5-HT2C) |
| B | Cl (2), Me (5) | 30 | Moderate |
| C | F (3), Me (4) | 50 | Low |
Study on Receptor Binding
A study investigated the binding affinity of various cyclopropanamine derivatives to serotonin receptors. The results indicated that compounds with brominated phenyl groups exhibited higher selectivity for the 5-HT2C receptor compared to their non-brominated counterparts. This suggests that 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride may possess similar or enhanced selectivity due to its unique substitution pattern .
In Vivo Studies
Preliminary in vivo studies have suggested that cyclopropanamine derivatives can exhibit behavioral effects consistent with serotonin receptor modulation. These findings support further exploration into the therapeutic potential of 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride in treating mood disorders or other neuropsychiatric conditions .
Q & A
Q. What are the key synthetic routes for 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride, and how are reaction conditions optimized?
Answer: The synthesis typically involves cyclopropanation of a bromo-methylphenyl precursor. A common method includes:
- Step 1: Formation of a Grignard reagent (e.g., 2-bromo-5-methylphenylmagnesium bromide) reacting with cyclopropanecarboxaldehyde.
- Step 2: Reduction of the intermediate ketone to the amine using agents like LiAlH4 or catalytic hydrogenation.
- Step 3: Salt formation with HCl to yield the hydrochloride derivative.
Optimization focuses on:
- Temperature: Controlled between -20°C (Grignard formation) and room temperature (reduction).
- Catalysts: Transition metals (e.g., Pd/C for hydrogenation) improve yield and selectivity .
- Solvents: Tetrahydrofuran (THF) for Grignard reactions; methanol for reductions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR confirms the cyclopropane ring (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- 13C NMR identifies the quaternary cyclopropane carbon (~30 ppm) and bromine-induced deshielding on the phenyl ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C10H12BrClN: 268.99) .
- Infrared (IR) Spectroscopy: Detects N–H stretches (~3300 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the bromo-methyl substitution on the phenyl ring influence reactivity and biological activity?
Answer:
- Reactivity:
- The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.
- The methyl group enhances steric hindrance, slowing nucleophilic attacks on the cyclopropane ring .
- Biological Activity:
- Bromine increases lipophilicity, improving blood-brain barrier penetration in neurological studies.
- Methyl groups may reduce metabolic degradation, extending half-life in vitro .
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | LogP Increase | Metabolic Stability (t½, min) |
|---|---|---|
| Br | +0.9 | 45 |
| CH₃ | +0.4 | 60 |
| Data derived from analogs in and . |
Q. How can researchers resolve contradictions in cytotoxicity data between similar cyclopropanamine derivatives?
Answer: Contradictions often arise from variations in:
- Cell Line Specificity: E.g., FaDu (hypopharyngeal) vs. HeLa (cervical) cells may show differing IC50 values due to receptor expression levels.
- Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound solubility and bioavailability.
- Control Compounds: Normalization to benchmarks like bleomycin (IC50 = 10 µM in FaDu) ensures comparability .
Methodological Recommendations:
- Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual.
- Validate results with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .
Q. What computational strategies predict the binding affinity of this compound to serotonin receptors (e.g., 5-HT2C)?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions between the cyclopropane amine and receptor active sites (e.g., Asp134 salt bridge in 5-HT2C).
- Molecular Dynamics (MD): Simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions.
- QSAR Models: Predict affinity using descriptors like polar surface area (PSA) and H-bond donors .
Example:
A related compound, N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)cyclopropan-1-amine, showed 5-HT2C Ki = 12 nM via docking and radioligand binding assays .
Q. How does the cyclopropane ring strain affect the compound’s stability in aqueous solutions?
Answer:
- Hydrolytic Stability:
- The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening in acidic/basic conditions.
- pH-Dependent Degradation: At pH < 3, protonation of the amine accelerates ring-opening; at pH > 10, hydroxide ions attack the cyclopropane .
- Stabilization Strategies:
- Lyophilization for long-term storage.
- Buffered solutions (pH 6–7) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
